molecular formula C11H8F3NO B6316326 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one CAS No. 1893330-54-5

3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one

Cat. No.: B6316326
CAS No.: 1893330-54-5
M. Wt: 227.18 g/mol
InChI Key: NZVFCGPIZPRTBK-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Chemical Biology and Medicinal Chemistry Research

The isoquinoline scaffold is a nitrogen-containing heterocyclic framework that is a cornerstone in the field of medicinal chemistry. researchgate.netresearchgate.netnih.gov Its structural rigidity and ability to be functionalized at various positions make it an ideal template for the development of therapeutic agents. researchgate.netnih.gov Isoquinoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netresearchgate.net This broad biological activity has cemented the isoquinoline framework as a "privileged scaffold," meaning it is a recurring structural motif in a multitude of bioactive compounds and approved drugs. researchgate.netresearchgate.net The planar nature of the ring system allows for effective interaction with biological targets such as enzymes and receptors, and the diverse substitution patterns possible enable the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. researchgate.net

Role of Trifluoromethylation in Modulating Molecular Properties for Biological Applications

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy in modern medicinal chemistry to enhance its therapeutic profile. nih.govnih.gov The trifluoromethyl group possesses unique electronic properties and is highly lipophilic, which can significantly influence a molecule's behavior in a biological system. nih.govnih.gov One of the primary advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body, which can lead to a longer drug half-life. nih.gov

Furthermore, the trifluoromethyl group can improve a compound's binding affinity to its target protein by engaging in favorable interactions within the binding pocket. nih.gov Its steric bulk and electronic nature can also alter the conformation of a molecule, potentially leading to increased selectivity for its intended target. nih.gov The lipophilicity imparted by the -CF3 group can also enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets. nih.gov

Overview of 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one as a Target for Academic Research

While extensive, dedicated studies on this compound are not widely available in published literature, its structural features suggest its relevance as a compound of interest for academic investigation, particularly in the context of enzyme inhibition. The isoquinolin-1-one core is a key pharmacophore in a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors. researchgate.netnih.gov PARP enzymes are crucial for DNA repair, and their inhibition can lead to the selective killing of cancer cells with deficient DNA repair mechanisms. nih.gov

Research into substituted isoquinolin-1-ones has demonstrated that modifications at various positions on the ring system can significantly impact their potency and selectivity as PARP inhibitors. researchgate.netnih.gov For instance, studies have shown that small alkyl groups, such as the methyl group at the 3-position, can be well-tolerated and contribute to binding. The placement of substituents on the benzo portion of the isoquinoline ring, such as the trifluoromethyl group at the 7-position, is a common strategy to explore structure-activity relationships and optimize properties like cell permeability and metabolic stability. researchgate.netnih.gov Given this context, this compound represents a logical target for synthesis and biological evaluation within research programs aimed at discovering novel PARP inhibitors or other enzyme-targeted therapeutics.

Compound Properties and Research Context

To illustrate the context in which this compound is studied, the following table summarizes the key structural motifs and their significance in medicinal chemistry.

Structural ComponentSignificance in Medicinal Chemistry
Isoquinolin-1-one CoreA "privileged scaffold" found in numerous bioactive compounds, notably as a core structure for PARP inhibitors. researchgate.netresearchgate.netnih.govthieme-connect.com
Methyl Group (at C-3)A small alkyl substituent that can influence binding affinity and steric interactions within a target's active site.
Trifluoromethyl Group (at C-7)A functional group known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govnih.gov

Structure-Activity Relationship Insights from Related Isoquinolin-1-ones

The following table provides a conceptual overview of how substitutions on the isoquinolin-1-one scaffold, based on published research on related compounds, can influence biological activity, particularly as PARP inhibitors.

Position of SubstitutionType of SubstituentPotential Impact on PARP Inhibition
3-positionSmall alkyl (e.g., Methyl)Generally well-tolerated; can contribute to hydrophobic interactions in the binding site.
5-positionHalogens (e.g., Bromo, Iodo)Can lead to potent PARP inhibition. nih.gov
7-positionElectron-withdrawing (e.g., Trifluoromethyl)May enhance cell permeability and metabolic stability, potentially influencing overall efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-4-7-2-3-8(11(12,13)14)5-9(7)10(16)15-6/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVFCGPIZPRTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(F)(F)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization Techniques for 3 Methyl 7 Trifluoromethyl 2h Isoquinolin 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, revealing detailed information about the molecular framework, connectivity, and stereochemistry.

For 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The methyl group protons at the C3 position would typically appear as a singlet in the upfield region. The proton at the C4 position would also likely be a singlet. The aromatic protons on the benzene ring portion of the isoquinolinone core would produce signals in the downfield aromatic region, with their splitting patterns (doublets, triplets, or multiplets) dictated by their coupling with adjacent protons. The N-H proton of the lactam ring would appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key resonances would include the carbonyl carbon (C=O) of the lactam, which is typically found in the highly deshielded region of the spectrum. The carbons of the aromatic and heterocyclic rings would appear in the mid-range of the spectrum. The trifluoromethyl (CF₃) group's carbon signal is characteristically split into a quartet due to coupling with the three fluorine atoms. The methyl group carbon would be observed in the upfield aliphatic region. While specific experimental data for the title compound is not widely published, data from analogous isoquinolin-1(2H)-one derivatives support these general assignments. rsc.orgnih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H 10.0 - 12.0 (broad singlet) -
C1=O - 160 - 165
C3-CH₃ 2.2 - 2.5 (singlet) 15 - 20
C4-H 6.5 - 7.0 (singlet) 100 - 110
Ar-H 7.5 - 8.5 (multiplets) -
Ar-C - 120 - 140

Note: Predicted values are based on general chemical shift ranges and data from similar structures. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula, thereby confirming the identity of the compound. nih.gov

For this compound, the molecular formula is established as C₁₁H₈F₃NO. cenmed.comkara5.livechemicalbook.com HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined exact mass is then compared to the theoretically calculated mass for the proposed formula. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct elemental composition. This technique is crucial for differentiating between compounds with the same nominal mass but different molecular formulas.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₈F₃NO
Theoretical Exact Mass ([M]) 227.0558 g/mol
Ionization Mode ESI+
Observed Species [M+H]⁺

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, studies on related isoquinolin-1(2H)-one derivatives reveal common structural features. nih.govresearchgate.net The isoquinolinone core is generally planar or nearly planar. In the solid state, molecules are often linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming centrosymmetric dimers or extended chains. nih.gov The substituents on the core, such as the methyl and trifluoromethyl groups, would have well-defined positions and orientations relative to the ring system.

Table 3: General Crystallographic Parameters for Isoquinolin-1-one Derivatives

Parameter Description
Crystal System The crystal system (e.g., monoclinic, triclinic) describes the symmetry of the unit cell. nih.gov
Space Group Defines the set of symmetry operations for the crystal. nih.gov
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the smallest repeating unit of the crystal lattice. nih.gov
Z The number of molecules per unit cell. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A key feature would be the strong absorption band for the carbonyl (C=O) stretching of the lactam ring, typically appearing in the region of 1650-1700 cm⁻¹. pressbooks.publibretexts.org The N-H stretching vibration would be observed as a band in the 3200-3400 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net Furthermore, the presence of the trifluoromethyl group would give rise to very strong and characteristic C-F stretching absorptions, typically found in the 1000-1200 cm⁻¹ range. nih.gov

Table 4: Predicted Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Lactam 3200 - 3400 Medium
Aromatic C-H Stretch Ar-H 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch -CH₃ 2850 - 3000 Medium-Weak
C=O Stretch (Amide I) Lactam 1650 - 1700 Strong
C=C Stretch Aromatic Ring 1400 - 1600 Medium-Variable

Computational Chemistry and Theoretical Investigations on 3 Methyl 7 Trifluoromethyl 2h Isoquinolin 1 One and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method used to investigate the electronic structure and reactivity of organic compounds. For 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one and its analogues, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov

Key parameters derived from DFT calculations that help in reactivity profiling include the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and global reactivity descriptors. These calculations are crucial for predicting how the molecule will behave in a chemical reaction, which is a cornerstone for designing new bioactive molecules. nih.govmdpi.com

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to understand and predict the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. researchgate.netmdpi.com

For isoquinoline (B145761) derivatives, which are known to exhibit a wide range of pharmacological activities, docking studies can identify plausible binding modes within the active site of a target receptor. researchgate.netnih.gov The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to rank the different binding poses based on their predicted binding affinity. nih.gov

In the case of this compound, docking studies would be instrumental in predicting its potential as an inhibitor for various enzymes or its ability to bind to specific receptors. The trifluoromethyl group can play a critical role in these interactions, potentially forming halogen bonds or strong hydrophobic interactions that contribute to binding affinity. nih.gov The results of docking studies, often presented in terms of binding energy (kcal/mol), guide the rational design of more potent analogues. nih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red regions indicate negative potential, associated with nucleophilic reactivity, while blue regions indicate positive potential, corresponding to electrophilic reactivity. nih.gov For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and the nitrogen atom, making them susceptible to electrophilic attack. Conversely, the regions near the hydrogen atoms and the trifluoromethyl group would exhibit a more positive potential. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy corresponding to electrophilicity. nih.govwikipedia.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For isoquinoline derivatives, FMO analysis reveals how different substituents affect these orbital energies and, consequently, the molecule's electronic properties and reactivity. nih.govresearchgate.net The electron-withdrawing trifluoromethyl group is expected to lower both the HOMO and LUMO energy levels of the isoquinolinone core. nih.gov

Table 1: Illustrative FMO Parameters for Substituted Isoquinolinone Analogues

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Isoquinolinone Core -6.5 -1.8 4.7
3-Methyl-isoquinolinone -6.3 -1.7 4.6
7-(Trifluoromethyl)-isoquinolinone -6.8 -2.2 4.6
This compound -6.6 -2.1 4.5

Note: These values are hypothetical and for illustrative purposes to show expected trends based on substituent effects.

Mulliken Charge Analysis for Electronic Distribution

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing a quantitative picture of the electronic distribution. uni-muenchen.delibretexts.org This analysis partitions the total electron density among the atoms of the molecule. libretexts.org While it has limitations regarding basis set dependency, it remains a widely used tool for a qualitative understanding of charge distribution. stackexchange.com

For this compound, a Mulliken charge analysis would quantify the electron-withdrawing effect of the trifluoromethyl group and the carbonyl group, as well as the electron-donating nature of the methyl group. The analysis would likely show a significant negative charge on the oxygen and nitrogen atoms and a positive charge on the carbonyl carbon and the carbon attached to the trifluoromethyl group. researchgate.netresearchgate.net This information is valuable for understanding the molecule's dipole moment and its potential for intermolecular interactions.

Table 2: Illustrative Mulliken Charge Distribution for this compound

Atom Mulliken Charge (a.u.)
O (carbonyl) -0.55
N -0.40
C (carbonyl) +0.60
C (of CF3) +0.75
F -0.25
C (of CH3) -0.20
H (of CH3) +0.10

Note: These values are hypothetical and represent a plausible charge distribution based on the expected electronic effects of the substituents.

In Silico Approaches in Compound Design and Activity Prediction

In silico methods encompass a wide range of computational techniques used to design new molecules and predict their biological activity before they are synthesized in the lab. mdpi.com These approaches are integral to modern drug discovery, saving time and resources by prioritizing the most promising candidates. researchgate.net

For the design of novel analogues of this compound, in silico studies would begin with the core isoquinolinone scaffold. By computationally introducing various substituents at different positions, researchers can create a virtual library of compounds. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can then be used to build mathematical models that correlate the structural features of these virtual compounds with their predicted biological activity. researchgate.net

The insights gained from DFT, molecular docking, MEP, FMO, and Mulliken charge analyses all contribute to the rational design of new compounds. For example, if a particular region of the molecule is identified as crucial for binding to a target protein, modifications can be made to enhance this interaction. The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is another critical component of in silico design, helping to ensure that the designed molecules have favorable pharmacokinetic profiles. researchgate.net

Structure Activity Relationship Sar Studies of 3 Methyl 7 Trifluoromethyl 2h Isoquinolin 1 One Derivatives

Impact of Substitution Patterns on Biological Activity and Selectivity

The biological activity and selectivity of the 2H-isoquinolin-1-one core are highly sensitive to the nature and position of its substituents. Research on related isoquinolinone and tetrahydroisoquinoline scaffolds provides a framework for understanding the potential impact of modifications to the 3-methyl and 7-trifluoromethyl positions.

For instance, studies on 3-arylisoquinolinones have demonstrated that the substitution pattern on the 3-aryl ring is a critical determinant of antiproliferative activity. A significant finding was that meta-substitution on the 3-aryl ring can be up to 700-fold more active than the corresponding para-substituted analogues. nih.gov This highlights the importance of the spatial arrangement of substituents at the 3-position for interaction with biological targets, such as the colchicine-binding site of tubulin. nih.gov While the primary compound of interest has a methyl group at this position, this finding underscores the sensitivity of the 3-position to steric and electronic modifications.

Similarly, substitutions on the isoquinoline (B145761) core itself, particularly at positions analogous to C-7, have been shown to be crucial. In a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the nature of the linker group at the 7-position was found to be important for potency, suggesting that the positioning of a terminal aromatic ring is key for target binding. nih.gov In another study on 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines, various substituents at the 7-position (e.g., bromo, nitro) were evaluated, leading to the identification of highly selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). nih.gov These examples emphasize that modifications at the 7-position, occupied by a trifluoromethyl group in the parent compound, can drastically modulate biological activity and selectivity.

The table below summarizes findings from related isoquinoline derivatives, illustrating the effect of substitution patterns on biological activity.

Scaffold Substitution Position(s) Modification Impact on Biological Activity Target/Assay
3-Arylisoquinolinone3-Aryl Ringmeta-Fluoro vs. para-Fluorometa-substitution showed up to 700-fold higher cytotoxicity. nih.govCancer cell lines (breast, liver, lung, colon) nih.gov
2H-Isoquinolin-1-one2-PyrrolidineIntroduction of β-aryl groups on the pyrrolidineβ-Aryl substitution was optimal for potency. nih.govRho-kinase (ROCK) inhibition nih.gov
Tetrahydroisoquinoline7-PositionVariation of linking group (-CO-, -COCH2-, -CH2-, -CONH-)-CH2- and -CONH- linkers were more effective than -CO- and -COCH2-. nih.govM. tb ATP synthase inhibition nih.gov
3-CF3-Tetrahydroisoquinoline7-PositionBromo, NitroResulted in highly selective inhibitors. nih.govPhenylethanolamine N-methyltransferase (PNMT) nih.gov

Role of the Trifluoromethyl Group in Modulating Lipophilicity and Ligand-Target Interactions

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties and its profound impact on a molecule's physicochemical profile. nih.govnih.gov Its presence at the 7-position of the 2H-isoquinolin-1-one core is expected to significantly influence the compound's lipophilicity and its interactions with biological targets.

Bioisosteric Replacement Strategies and their Effect on Activity

Bioisosteric replacement is a key strategy in drug design aimed at modifying a lead compound's properties while retaining its primary biological activity. The trifluoromethyl group is often employed as a bioisostere for other chemical moieties, including the methyl, ethyl, isopropyl, and nitro groups. researchgate.netresearchgate.net

A prominent example of this strategy is the successful replacement of an aliphatic nitro group (NO₂) with a trifluoromethyl group in a series of positive allosteric modulators of the CB1 cannabinoid receptor. nih.govnih.gov The nitro group, while contributing to binding, is often considered undesirable due to potential toxicity, making its replacement a priority. nih.gov In this case, the CF₃-bearing compounds were generally found to be more potent than their nitro-containing counterparts. nih.govnih.gov Furthermore, the trifluoromethyl analogues exhibited significantly improved in vitro metabolic stability, a critical advantage for drug development. nih.govnih.gov

This successful bioisosteric substitution highlights the ability of the CF₃ group to mimic the steric and electronic properties of the nitro group in a specific binding context, while simultaneously overcoming its metabolic liabilities. In the context of 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one, one could envision replacing the C-7 trifluoromethyl group with other electron-withdrawing groups like a cyano (-CN) or a sulfone (-SO₂R) group to probe the electronic requirements of the binding pocket. Conversely, replacing the C-3 methyl group with a trifluoromethyl group could be explored to enhance metabolic stability at that position.

The table below provides an example of a successful bioisosteric replacement and its impact on activity.

Original Compound Scaffold Original Group Bioisosteric Replacement Effect on Activity/Properties
3-Nitroalkyl-2-phenyl-indole nih.govnih.govAliphatic Nitro (NO₂)Trifluoromethyl (CF₃)Increased potency and improved in vitro metabolic stability. nih.govnih.gov

Stereochemical Influences on Biological Potency

Stereochemistry is a fundamental aspect of pharmacology, as biological systems are inherently chiral. While the core 2H-isoquinolin-1-one ring is planar, the introduction of a chiral center can lead to enantiomers or diastereomers with dramatically different biological activities, pharmacokinetic profiles, and toxicities.

In the specific case of this compound, the methyl group at the 3-position does not create a chiral center. However, if this position were substituted with a more complex, unsymmetrical group, a stereocenter would be introduced. The significance of stereochemistry is well-documented in related isoquinoline alkaloids. For instance, many 1-benzyl substituted tetrahydroisoquinoline alkaloids exist as distinct enantiomers, each possessing a unique biological activity profile. mdpi.com

The differential activity between stereoisomers typically arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological targets like receptors and enzymes. One enantiomer may fit perfectly into a binding site, leading to a potent effect, while the other may bind weakly or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect while the other contributes to undesirable side effects. Therefore, should any derivative of this compound be designed with a chiral center, the separation and individual testing of the stereoisomers would be a critical step in the SAR investigation.

Conformational Analysis and its Relation to Receptor Binding

Conformational analysis provides insight into the three-dimensional shapes a molecule can adopt and how these shapes relate to its ability to bind to a biological target. The 2H-isoquinolin-1-one scaffold is a relatively rigid, planar system. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor and presents its substituents in a well-defined spatial orientation.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring the relationship between conformation and receptor binding. For example, in a study of 3-arylisoquinolinones, docking and MD simulations suggested that the active meta-substituted compound binds effectively within the colchicine-binding pocket of tubulin. nih.gov The simulations revealed that the meta-substituent could occupy a subpocket that was inaccessible to the less active para-substituted analogue, providing a structural basis for their differential activity. nih.gov

Biological Activities and Mechanistic Studies of 3 Methyl 7 Trifluoromethyl 2h Isoquinolin 1 One Derivatives

Modulation of Neurological Receptors and Enzymes

Derivatives of the 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one scaffold have been investigated for their ability to modulate various targets within the central nervous system, showing promise in the fields of neuropharmacology and medicinal chemistry.

Phenylethanolamine N-methyltransferase (PNMT) Inhibition Research

Research into derivatives of this compound has identified potent inhibitors of Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine (B1671497). A study focusing on a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines demonstrated that these compounds can act as selective inhibitors of PNMT. nih.gov The trifluoromethyl group at the 3-position was found to decrease the pKa of the amine in the tetrahydroisoquinoline ring, contributing to their selectivity. nih.gov

One of the most potent compounds in this series, 3-trifluoromethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline, exhibited a PNMT Ki of 0.52 μM. nih.gov This research highlights the potential of these derivatives as tools for studying the physiological roles of epinephrine and as potential therapeutic agents.

Alpha2-Adrenoceptor Ligand Studies

The same series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines was also evaluated for their affinity at the α2-adrenoceptor. nih.gov The studies revealed that the steric bulk introduced by the 3-trifluoromethyl group led to a decreased affinity for the α2-adrenoceptor. nih.gov This steric intolerance is a key factor in the selectivity of these compounds for PNMT over the α2-adrenoceptor. nih.gov

For instance, 3-trifluoromethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline displayed a high selectivity, with a ratio of α2 Ki to PNMT Ki of 700. An even greater selectivity was observed for 3-trifluoromethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline, with a selectivity ratio exceeding 1900. nih.gov This pronounced selectivity underscores the therapeutic potential of these derivatives by minimizing off-target effects related to α2-adrenoceptor binding.

Table 1: PNMT Inhibition and α2-Adrenoceptor Affinity of 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound PNMT Kᵢ (μM) α₂ Kᵢ (μM) Selectivity (α₂ Kᵢ / PNMT Kᵢ)
3-trifluoromethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline 3.5 2450 700
3-trifluoromethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline 0.52 >1000 >1900

Serotonin (B10506) Receptor (e.g., 5-HT₂CR) Modulation and Positive Ago-Allosteric Effects

The isoquinolin-1-one scaffold has been identified as a promising structure for the development of positive ago-allosteric modulators (PAAMs) of the serotonin 5-HT₂C receptor. nih.govresearchgate.net An in silico-based approach suggested the potential of 3-(1-hydroxycycloalkyl) substituted isoquinolin-1-one derivatives to interact with a site on the 5-HT₂C receptor distinct from that of the orthosteric agonist lorcaserin. nih.gov

In vitro studies confirmed that many of these compounds are not only potent and selective agonists but also function as PAAMs of the 5-HT₂C receptor. nih.govresearchgate.net One particular derivative, compound 4i from the study, demonstrated a potent PAAM activity with an EC₅₀ of 1 nM and exhibited 107-fold and 86-fold selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B receptors, respectively. nih.govresearchgate.net The presence of a hydroxyl group was found to be crucial for this activity. nih.govresearchgate.net This line of research suggests that derivatives of this compound could be further explored for their potential to allosterically modulate serotonin receptors, offering a novel approach for treating conditions like obesity and other CNS disorders. nih.govnih.gov

Phosphodiesterase (PDE) Inhibition Studies

The isoquinolinone core structure has also been investigated for its potential to inhibit phosphodiesterases (PDEs), enzymes that play a critical role in signal transduction by degrading cyclic nucleotides. A series of 4-aryl-1-isoquinolinone derivatives were designed and synthesized as potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov

One of the most effective compounds, methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride, displayed a PDE5 inhibitory activity with an IC₅₀ of 1.0 nM. nih.gov This compound also demonstrated high selectivity over other PDE isoforms. nih.gov While this research did not specifically investigate this compound, it establishes the isoquinolinone scaffold as a viable starting point for the development of potent and selective PDE inhibitors.

Table 2: PDE5 Inhibition by a 4-Aryl-1-isoquinolinone Derivative

Compound PDE5 IC₅₀ (nM) Selectivity (PDE1/PDE5) Selectivity (PDE2/PDE5) Selectivity (PDE3/PDE5) Selectivity (PDE4/PDE5) Selectivity (PDE6/PDE5)
methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride 1.0 1300 >10000 >10000 4700 28

Anticancer Research Applications

In addition to their effects on the central nervous system, derivatives of the trifluoromethyl-substituted isoquinoline (B145761) and quinoline (B57606) scaffolds have been explored for their potential as anticancer agents.

Inhibition of Cellular Growth in Human Tumor Cell Lines

Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For example, a series of trifluoromethylquinoline derivatives carrying a benzenesulfonamide (B165840) moiety were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. nih.gov Many of these compounds showed good activity, with one urea (B33335) derivative exhibiting higher potency than the reference drug doxorubicin. nih.gov

Furthermore, research on 3-aminoisoquinolin-1(2H)-one derivatives has demonstrated their effectiveness in preventing tumor cell growth. univ.kiev.ua A lead compound from this series, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, showed an average log GI₅₀ of -5.18 across a panel of 60 human tumor cell lines. univ.kiev.ua The introduction of a trifluoromethyl group into such scaffolds is a known strategy to potentially enhance anticancer activity. rsc.org Studies on quinoline-derived trifluoromethyl alcohols have also identified potent growth inhibitors in cancer models. nih.gov

Table 3: Anticancer Activity of Related Isoquinoline and Quinoline Derivatives

Compound Class Cell Line(s) Activity Metric Result
Trifluoromethylquinoline-benzenesulfonamide derivative Various cancer cell lines - Good activity, one derivative more potent than doxorubicin
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one NCI-60 cell lines Average log GI₅₀ -5.18
Quinoline-derived trifluoromethyl alcohol - - Potent growth inhibitors

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation

Research into the specific modulatory effects of this compound on the mammalian target of rapamycin (mTOR) pathway has not been extensively reported in publicly available scientific literature. The mTOR pathway is a crucial cellular signaling cascade that governs cell growth, proliferation, metabolism, and survival. nih.gov Its dysregulation is implicated in a variety of diseases, making it a significant target for therapeutic development. nih.gov

While direct studies on this compound are lacking, broader research has identified other compounds with heterocyclic ring systems, including those with trifluoromethyl substitutions, that exhibit mTOR inhibitory activity. For instance, a potent, selective, and orally available mTOR inhibitor, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] nih.govmdpi.comnaphthyridin-2(1H)-one (Torin2), has been discovered. nih.gov This highlights the potential for trifluoromethyl-containing heterocyclic compounds to interact with the mTOR pathway. However, without specific experimental data for this compound, any potential activity remains speculative.

Table 1: mTOR Pathway Modulation by Related Compounds

Compound NameChemical ClassReported Activity
Torin2BenzonaphthyridinonePotent and selective mTOR inhibitor nih.gov
This compound Isoquinolinone No data available

Antimicrobial and Antiparasitic Investigations

The antimicrobial and antiparasitic potential of isoquinoline and isoquinolinone derivatives is an active area of research. These scaffolds are present in numerous natural alkaloids with known biological activities. eurekaselect.com

Research into Antimycobacterial Activity

Specific studies detailing the antimycobacterial activity of this compound are not readily found in the current body of scientific literature. However, the broader class of isoquinoline and quinoline derivatives has shown promise in the development of new antimycobacterial agents. nih.govrsc.org The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel chemical scaffolds. nih.gov

Research has demonstrated that C-1 substituted isoquinolines can inhibit the growth of mycobacteria and exhibit synergistic effects with existing antitubercular drugs like rifampicin (B610482) and ethambutol. nih.govfrontiersin.org Furthermore, certain quinolone derivatives have been identified with significant activity against M. tuberculosis, including multidrug-resistant strains. rsc.org The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity, suggesting that trifluoromethylated isoquinolinones could be viable candidates for antimycobacterial screening.

Table 2: Antimycobacterial Activity of Related Compound Classes

Compound ClassTarget OrganismNotable Findings
C-1 Substituted IsoquinolinesMycobacterium aurum, M. bovis BCGGrowth inhibition, synergism with first-line drugs. nih.govfrontiersin.org
Quinolone DerivativesMycobacterium tuberculosis H37Rv, MDR-TBPotent activity against sensitive and resistant strains. rsc.org
This compound Not TestedNo data available

General Antibacterial and Antifungal Evaluations

There is a lack of specific published research on the general antibacterial and antifungal properties of this compound. Nevertheless, the isoquinoline scaffold is recognized for its potential in developing broad-spectrum antimicrobial agents. mdpi.com Various isoquinoline derivatives have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens. eurekaselect.commdpi.comresearchgate.net

For example, certain tricyclic isoquinoline derivatives have demonstrated antibacterial properties against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com The presence of fluorine atoms or trifluoromethyl groups in heterocyclic compounds has been shown to enhance antimicrobial efficacy in some cases. nih.gov This is often attributed to increased lipophilicity, which can improve cell membrane penetration. nih.gov Given these general trends, derivatives of this compound could warrant investigation as potential antibacterial and antifungal agents.

Table 3: General Antimicrobial Activity of Related Isoquinoline Derivatives

Compound TypeBacterial StrainsFungal Strains
Tricyclic IsoquinolinesS. aureus, S. pneumoniae, E. faecium mdpi.comNot Reported
Various Isoquinoline AlkaloidsBroad-spectrum activity reported eurekaselect.comresearchgate.netBroad-spectrum activity reported eurekaselect.comresearchgate.net
This compound Not Tested Not Tested

Anthelmintic Activity Studies

Direct investigations into the anthelmintic activity of this compound have not been documented in available scientific reports. However, the isoquinoline core is a structural feature of some known anthelmintic drugs. Praziquantel (B144689), a widely used medication for treating schistosomiasis and other fluke infections, is an isoquinoline derivative. pharmacy180.com This establishes a precedent for the potential of isoquinoline-based compounds in the field of antiparasitic drug discovery. The mechanism of action for praziquantel involves disruption of the parasite's cell membrane, leading to calcium influx and muscular paralysis. pharmacy180.com While this demonstrates the potential of the broader chemical class, the specific anthelmintic properties of this compound remain to be determined through future research.

Other Emerging Biological Activities and Therapeutic Potential

CFTR Potentiation Studies

There is no specific research available on the activity of this compound as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder affecting multiple organs. mdpi.com CFTR modulators, which include correctors and potentiators, are a major focus of therapeutic research. nih.gov Potentiators work by increasing the channel opening probability of CFTR proteins that are present at the cell surface. researchgate.net

While a variety of chemical scaffolds have been identified as CFTR potentiators, including derivatives of quinoline, there is no direct evidence to suggest that isoquinolinones, and specifically this compound, possess this activity. nih.gov The development of novel potentiators is an ongoing effort, and high-throughput screening of diverse chemical libraries is a common approach to identify new lead compounds. mdpi.com

Table 4: Summary of Biological Investigations for this compound

Biological ActivityResearch Findings
mTOR Pathway ModulationNo specific data available.
Antimycobacterial ActivityNo specific data available.
Antibacterial & Antifungal ActivityNo specific data available.
Anthelmintic ActivityNo specific data available.
CFTR PotentiationNo specific data available.

Lipoxygenase Inhibition Research

Currently, there is a lack of specific research data on the lipoxygenase inhibition properties of this compound. The exploration of isoquinolinone derivatives as lipoxygenase inhibitors remains an area for future investigation.

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound have not been definitively elucidated. However, research on analogous compounds offers a framework for understanding potential pathways.

Specific molecular targets for this compound have not been reported. General methodologies for target identification often involve affinity-based techniques, computational modeling, and screening against panels of known biological targets. For instance, studies on other isoquinoline derivatives have utilized these approaches to identify interactions with various enzymes and receptors. A study on a synthetic derivative of bistetrahydroisoquinolinequinone, 22-(4-pyridinecarbonyl) jorunnamycin A, employed a network pharmacology approach to identify ERK1/2 and MEK1 as molecular targets in mediating non-small-cell lung cancer apoptosis. mdpi.com This highlights a potential strategy for identifying the targets of novel isoquinolinone compounds.

While binding affinity data for this compound is not available, research on a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines provides insights into the potential for this scaffold to exhibit selective binding. These compounds were evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT) and for their binding at the α2-adrenoceptor. nih.gov

The study revealed that the presence of the 3-trifluoromethyl moiety contributed to selective inhibition of PNMT over the α2-adrenoceptor. This selectivity was attributed to steric intolerance at the α2-adrenoceptor and a decrease in the pKa of the tetrahydroisoquinoline amine due to the electron-withdrawing nature of the trifluoromethyl group. nih.gov Although these compounds are tetrahydroisoquinolines and not isoquinolin-1-ones, the findings suggest that the trifluoromethyl-isoquinoline scaffold can be engineered for selective target engagement.

One of the synthesized compounds, with a 7-bromo substitution, displayed a PNMT Ki of 0.52 μM and a selectivity of over 1900-fold for PNMT versus the α2-adrenoceptor. nih.gov Another compound in the series showed a PNMT Ki of 0.52 microM. nih.gov

Table 1: Binding Affinity and Selectivity of 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Derivatives for PNMT and α2-Adrenoceptor nih.gov

CompoundSubstitution at C7PNMT Ki (μM)α2 Ki (μM)Selectivity (α2 Ki / PNMT Ki)
14 H3.5 ± 0.4> 2450700
16 Br0.52 ± 0.06> 1000> 1900

Data sourced from a study on 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, not this compound.

Specific enzymatic inhibition kinetics for this compound are not documented.

However, the potential for isoquinoline derivatives to act as allosteric modulators has been explored. A study on a series of 3-(2-pyridinyl)isoquinoline derivatives demonstrated their activity as allosteric enhancers of the A3 adenosine (B11128) receptor. nih.gov These compounds were found to slow the dissociation of an agonist radioligand from the receptor, a characteristic of allosteric interaction. nih.gov This suggests that the isoquinoline scaffold can serve as a basis for the development of allosteric modulators. The study also noted that a carbonyl group was important for the observed allosterism. nih.gov

While these findings are for a different class of isoquinolines, they open the possibility that this compound, which also contains a carbonyl group within its isoquinolin-1-one core, could potentially exhibit allosteric modulatory effects on certain biological targets. Further research would be necessary to investigate this hypothesis.

Future Directions and Research Perspectives for 3 Methyl 7 Trifluoromethyl 2h Isoquinolin 1 One

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one and its derivatives is poised to move towards more sustainable and efficient methodologies. Traditional synthetic approaches often involve harsh conditions and multi-step processes. Modern techniques, however, are paving the way for greener chemistry.

One promising direction is the use of C-H activation . Rhodium-catalyzed C-H activation of substituted benzamides has been shown to be a highly regioselective method for synthesizing isoquinolones, using air as the sole oxidant in water, which enhances the environmental friendliness of the process. rsc.org Further research could adapt this methodology for the specific synthesis of the target compound, potentially reducing the number of synthetic steps and the amount of chemical waste. Another metal-free approach involves the use of hypervalent iodine reagents, which can facilitate the rapid construction of the isoquinolinone core through C-H/N-H functionalization at room temperature. rsc.org

Flow chemistry presents another avenue for sustainable synthesis. Continuous-flow reactions can offer rapid and high-yield production of trifluoromethylated N-fused heterocycles with broad functional-group tolerance, representing a significant improvement over traditional batch reactions. acs.org

Biocatalysis is also emerging as a powerful tool in the synthesis of isoquinoline (B145761) alkaloids. rsc.org Enzymes like norcoclaurine synthase, a Pictet-Spenglerase, have demonstrated the ability to catalyze the formation of tetrahydroisoquinolines. nih.govnih.gov Future research could focus on discovering or engineering enzymes that can catalyze the synthesis of the isoquinolinone scaffold with high stereoselectivity, offering a highly sustainable and efficient production route.

Finally, the development of novel trifluoromethylation methods is crucial. Recent advances in visible light photoredox catalysis allow for the direct trifluoromethylation of heterocycles using CF3I as the trifluoromethyl radical source under mild conditions. core.ac.uk Such methods could be explored for the late-stage functionalization of a pre-formed 3-methyl-2H-isoquinolin-1-one core.

Synthetic ApproachPotential AdvantagesKey Research Focus
C-H ActivationHigh regioselectivity, use of green oxidants (e.g., air), potential for fewer steps.Adapting existing methods for the specific substitution pattern of the target compound.
Flow ChemistryRapid reaction times, high yields, improved safety and scalability.Development of a continuous-flow process for the synthesis of this compound.
BiocatalysisHigh stereoselectivity, environmentally friendly conditions, use of renewable resources.Discovery or engineering of enzymes capable of synthesizing the target isoquinolinone.
Novel TrifluoromethylationMild reaction conditions, potential for late-stage functionalization.Application of photoredox catalysis for the trifluoromethylation of the isoquinolinone core.

Exploration of New Biological Targets and Therapeutic Areas

The isoquinolinone scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The addition of a trifluoromethyl group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net This combination in this compound suggests a high potential for discovering novel therapeutic applications.

Antiviral research is a promising area. Isoquinoline alkaloids have demonstrated broad-spectrum antiviral activities against various viruses, including influenza, HIV, and SARS-CoV. nih.govmdpi.comsruc.ac.uk The mechanism of action often involves interference with viral replication pathways. mdpi.com Future studies should screen this compound and its derivatives against a panel of clinically relevant viruses.

In the field of oncology , isoquinoline derivatives have been investigated as potential anticancer agents. nih.govnih.gov For instance, certain derivatives have shown inhibitory activity against enzymes like leucine (B10760876) aminopeptidase, which is involved in tumor cell proliferation. nih.gov The trifluoromethyl group is a common feature in many modern anticancer drugs, suggesting that this compound could be a valuable scaffold for the development of new chemotherapeutic agents.

Neurodegenerative diseases represent another potential therapeutic area. The isoquinoline core is present in many alkaloids that interact with the central nervous system. Further research could explore the potential of this compound to modulate targets relevant to diseases such as Alzheimer's and Parkinson's.

Therapeutic AreaPotential Mechanism of ActionResearch Direction
AntiviralInhibition of viral replication pathways.Screening against a broad range of viruses (e.g., influenza, coronaviruses, HIV).
OncologyInhibition of cancer-related enzymes (e.g., kinases, aminopeptidases).Evaluation of cytotoxic activity against various cancer cell lines and identification of specific molecular targets.
Neurodegenerative DiseasesModulation of neurotransmitter receptors or enzymes involved in neuroinflammation.Investigation of activity in cellular and animal models of neurodegenerative disorders.

Advanced Computational Modeling for Optimized Drug Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, these methods can be instrumental in optimizing its structure for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of isoquinolinone derivatives with their biological activity. rawdatalibrary.netresearchgate.netjapsonline.com These models can then be used to design new derivatives of this compound with enhanced potency and selectivity. For example, 3D-QSAR methods like CoMFA and CoMSIA can provide insights into the steric and electronic requirements for optimal interaction with a biological target. nih.gov

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. nih.govnih.gov This information is crucial for understanding the molecular basis of its activity and for designing modifications that can improve binding affinity. Docking studies have been successfully used to investigate the interactions of isoquinoline derivatives with targets such as cyclin-dependent kinase 4. repec.org

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.govacs.org MD simulations can help to assess the stability of the predicted binding poses from molecular docking and to identify key interactions that contribute to binding. The trifluoromethyl group, in particular, can have significant effects on ligand binding that can be explored through computational methods. nih.gov

Computational MethodApplicationExpected Outcome
QSARPredicting the biological activity of novel derivatives.Identification of structural modifications that are likely to improve potency.
Molecular DockingPredicting the binding orientation within a target's active site.Understanding of key protein-ligand interactions for structure-based design.
Molecular DynamicsSimulating the dynamic behavior of the ligand-protein complex.Assessment of binding stability and identification of critical interactions over time.

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The isoquinolinone scaffold is well-suited for the generation of combinatorial libraries . google.com Solid-phase synthesis techniques have been developed to create large libraries of isoquinolinone derivatives, allowing for the rapid exploration of a vast chemical space. researchgate.net By systematically varying the substituents on the isoquinolinone core of this compound, it is possible to generate a diverse library of compounds for biological screening.

High-throughput screening (HTS) can then be used to rapidly evaluate these libraries for activity against a wide range of biological targets. bmglabtech.comdrugtargetreview.com HTS allows for the testing of thousands of compounds in a short period, making it an efficient method for identifying "hit" compounds with desired biological activity. nih.govnih.gov The integration of combinatorial synthesis and HTS provides a powerful platform for the discovery of new lead compounds based on the this compound scaffold.

MethodologyRole in Drug DiscoveryFuture Application
Combinatorial ChemistryRapid generation of diverse compound libraries.Creation of a focused library based on the this compound scaffold with diverse substitutions.
High-Throughput ScreeningAutomated testing of large numbers of compounds against biological targets.Screening of the combinatorial library to identify hits for various therapeutic targets.

Investigation of Applications in Material Science and Agrochemical Research

Beyond its potential in medicine, the unique electronic and structural properties of this compound suggest possible applications in other scientific fields.

In material science , fluorine-containing organic molecules are of interest for their unique properties. hhu.de The trifluoromethyl group can influence the electronic properties, stability, and intermolecular interactions of a molecule. Future research could explore the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), sensors, or other advanced materials.

In agrochemical research , the trifluoromethyl group is a key component in many modern pesticides. nih.govresearchgate.netacs.org Trifluoromethylpyridines, for example, have been successfully developed as herbicides and insecticides. nih.gov The presence of the trifluoromethyl group in this compound makes it a compelling candidate for investigation as a novel agrochemical. Screening for herbicidal, insecticidal, and fungicidal activity could uncover new applications in crop protection.

Research AreaPotential ApplicationRationale
Material ScienceComponents for organic electronics (e.g., OLEDs).The trifluoromethyl group can tune the electronic and photophysical properties of the molecule.
AgrochemicalsHerbicides, insecticides, or fungicides.The trifluoromethyl group is a well-established toxophore in many successful pesticides.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of trifluoromethyl-substituted isoquinolinones often involves cyclization strategies. For example, domino protocols using hexafluoroisopropanol (HFIP) as a solvent and catalyst can promote annulation reactions between methyl-substituted precursors and trifluoromethyl ketones, achieving moderate yields (e.g., 52% in a domino reaction ). Alternative routes include cyclocondensation of substituted benzaldehydes with methylamine derivatives under acidic conditions, followed by trifluoromethylation using CF₃ sources like Tf₂O (trifluoromethanesulfonyl chloride) . Purity optimization requires careful control of stoichiometry, temperature (e.g., reflux in ethanol or THF), and chromatographic purification (silica gel or HPLC).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, the trifluoromethyl (–CF₃) group shows a distinct singlet in ¹⁹F NMR at ~-60 ppm, while aromatic protons in the isoquinolinone ring exhibit coupling patterns in ¹H NMR (e.g., doublets for H-6 and H-8) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 229.0585 for a related compound) .
  • X-ray Crystallography : Resolves solid-state conformation, such as dihedral angles between the trifluoromethyl group and the isoquinolinone core, critical for understanding π-stacking interactions .

Advanced Research Questions

Q. How does the trifluoromethyl (–CF₃) group influence the electronic and steric properties of this compound, and what are the implications for structure-activity relationships (SAR)?

  • Methodological Answer : The –CF₃ group is strongly electron-withdrawing, reducing electron density in the aromatic ring and altering reactivity in electrophilic substitution reactions. Computational studies (e.g., DFT calculations) can quantify charge distribution and frontier molecular orbitals. Sterically, –CF₃ may hinder rotation around the C7–CF₃ bond, stabilizing specific conformers. In SAR studies, replacing –CF₃ with –CH₃ or –Cl can reveal its role in bioactivity (e.g., antitumor potency in isoxazole analogs) .

Q. What strategies resolve conflicting data in biological activity assays for trifluoromethyl-substituted isoquinolinones?

  • Methodological Answer : Contradictions in bioassay results (e.g., varying IC₅₀ values across cell lines) may arise from differences in assay conditions (e.g., serum concentration, incubation time). To address this:
  • Standardize protocols using guidelines like OECD 423 for cytotoxicity.
  • Validate purity via HPLC (>95%) to exclude impurities as confounding factors.
  • Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA with Tukey post-hoc tests) .

Q. How can derivatization of the isoquinolinone core enhance solubility or target selectivity?

  • Methodological Answer :
  • Hydroxylation : Introducing –OH groups at C-7 (as in 7-hydroxyisoquinolinone derivatives) improves aqueous solubility via hydrogen bonding, as demonstrated in furan-substituted analogs .
  • Glycosylation : Conjugation with glucose (e.g., via Koenigs-Knorr reaction) enhances bioavailability, as seen in glucosylated isoquinolinones achieving >90% yield .
  • Heterocyclic Fusion : Pyrido[1,2-a]pyrimidinone derivatives show enhanced selectivity for kinase targets due to planar rigidity .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : The –CF₃ group’s hydrophobicity and steric bulk often lead to poor crystal formation. Strategies include:
  • Using mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Co-crystallization with small molecules (e.g., acetic acid) to stabilize lattice interactions.
  • Temperature-controlled crystallization (e.g., cooling from 60°C to 4°C over 48 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.